4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Description
This compound belongs to the 3,4-dihydro-2H-1,4-benzoxazine carboxylate family, characterized by a bicyclic benzoxazine core fused with a carboxylic acid moiety. The 4-[(4-methoxyphenyl)sulfonyl] substituent distinguishes it from other derivatives, introducing a sulfonyl ether linkage and a methoxy group that influence electronic and steric properties. While its exact biological activity remains less documented in the provided evidence, structural analogs demonstrate roles as receptor antagonists (e.g., CysLT1/CysLT2), immunostimulants, and enzyme inhibitors .
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6S/c1-22-11-6-8-12(9-7-11)24(20,21)17-10-15(16(18)19)23-14-5-3-2-4-13(14)17/h2-9,15H,10H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAPZECJCFKXPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=CC=CC=C32)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid typically involves multi-step organic reactions
Formation of Benzoxazine Core: The benzoxazine core can be synthesized through a cyclization reaction involving an aromatic amine and a formaldehyde derivative under acidic or basic conditions.
Introduction of Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution, where a methoxybenzene derivative reacts with the benzoxazine core.
Sulfonylation: The sulfonyl group is typically introduced using sulfonyl chlorides in the presence of a base, such as pyridine or triethylamine, to form the sulfonylated benzoxazine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group under appropriate conditions.
Substitution: The benzoxazine ring can participate in nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms or other substituents on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce sulfides or thiols. Substitution reactions can lead to a variety of functionalized benzoxazine derivatives.
Scientific Research Applications
Antimicrobial Activity
Benzoxazine derivatives, including the compound , have shown significant antimicrobial properties. Studies indicate that they can inhibit the growth of various bacterial strains. For instance:
- Case Study : A study conducted on several benzoxazine derivatives revealed that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) below 10 µg/mL against Gram-positive bacteria . This suggests a strong potential for developing new antimicrobial agents.
Anticancer Properties
Research has also highlighted the anticancer potential of benzoxazine derivatives. Modifications in the chemical structure can enhance cytotoxicity against cancer cell lines.
- Case Study : In vitro studies demonstrated that modifications of 4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine derivatives led to effective inhibition of cell proliferation in human cancer cell lines such as HeLa and MCF7 . The IC50 values indicated promising results for further development as anticancer agents.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored in various models. Certain derivatives have shown the ability to significantly reduce inflammation markers.
- Research Findings : Animal model studies indicated that benzoxazine derivatives could effectively lower levels of pro-inflammatory cytokines, suggesting therapeutic applications for inflammatory diseases .
Data Summary Table
Mechanism of Action
The mechanism by which this compound exerts its effects varies depending on its application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The benzoxazine ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Sulfonyl Group Impact : The 4-methoxyphenylsulfonyl group in the target compound may enhance receptor binding compared to benzylsulfonyl () or methylsulfonyl () derivatives due to its electron-donating methoxy group, which could stabilize π-π interactions in hydrophobic pockets .
- Core Modifications : Chlorination at position 6 (Compound 7b) likely alters solubility and steric hindrance, making it suitable for synthesizing inhibitors like AAA1-075B ().
- Carboxylic Acid Role: The free carboxylic acid is critical for antagonistic activity in analogs like ONO-2050297, as it mimics endogenous ligands (e.g., leukotrienes) and enhances hydrogen bonding with receptors .
Physicochemical Properties
Predicted and experimental data highlight differences in solubility, acidity, and stability:
Analysis :
- The parent compound’s lower molecular weight and higher acidity (pKa ~2.02) favor aqueous solubility, whereas sulfonyl and acetyl substitutions reduce solubility due to increased hydrophobicity .
Biological Activity
The compound 4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid (CAS No. 865657-74-5) is a member of the benzoxazine family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 363.39 g/mol. The structural characteristics include a benzoxazine ring fused with a sulfonyl group, contributing to its biological activity.
Antioxidant Activity
Research indicates that derivatives of benzoxazines exhibit significant antioxidant properties. The sulfonyl group in this compound enhances electron donation capabilities, which is crucial in scavenging free radicals. A study demonstrated that related compounds reduced oxidative stress markers in cellular models, suggesting potential applications in neurodegenerative diseases where oxidative damage is prevalent .
Antimicrobial Properties
The antibacterial and antifungal activities of benzoxazines have been documented. In vitro studies showed that compounds with similar structures inhibited the growth of various pathogenic bacteria and fungi. For instance, derivatives were effective against Staphylococcus aureus and Candida albicans, indicating that the sulfonyl moiety plays a critical role in enhancing antimicrobial efficacy .
Anticancer Activity
A notable area of investigation is the anticancer potential of this compound. Research has shown that benzoxazine derivatives can induce apoptosis in cancer cells through the modulation of signaling pathways such as the p53 pathway. In particular, studies have highlighted that certain analogs exhibit cytotoxic effects against breast and lung cancer cell lines by promoting cell cycle arrest and apoptosis .
The biological activity of This compound is attributed to several mechanisms:
- Receptor Interaction : Similar compounds have been shown to interact with neurotransmitter receptors (e.g., 5-HT3 receptors), potentially influencing neurochemical pathways involved in mood regulation and anxiety .
- Oxidative Stress Modulation : The antioxidant activity helps mitigate oxidative stress by enhancing the cellular defense mechanisms against reactive oxygen species (ROS) production.
- Apoptotic Pathways : The ability to activate apoptotic pathways in cancer cells suggests a targeted approach to cancer therapy, making it a candidate for further development as an anticancer agent.
Case Studies
Q & A
Basic: What are the primary synthetic routes for 4-[(4-methoxyphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid?
Answer:
The compound can be synthesized via a multi-step approach:
Core benzoxazine formation : Reacting ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate derivatives with ethylenediamine to generate the benzoxazine-imidazoline scaffold (if applicable) .
Sulfonylation : Introducing the 4-methoxyphenylsulfonyl group via sulfonylation reactions, typically using sulfonyl chlorides under basic conditions.
Ester hydrolysis : Hydrolyze the ethyl ester group to the carboxylic acid using LiOH in a THF–H₂O system, followed by neutralization and extraction (yield ~89%) .
Key validation : Monitor reaction progress via TLC or HPLC and confirm purity through NMR (¹H/¹³C) and mass spectrometry.
Advanced: How can reaction conditions be optimized to improve yield and enantiomeric purity during synthesis?
Answer:
- Temperature control : Lower temperatures (0–5°C) during sulfonylation reduce side reactions.
- Chiral resolution : Use chiral auxiliaries or catalysts during benzoxazine formation. For example, enantiomers of related compounds (e.g., compound 4h in ) were separated using chiral HPLC or enzymatic resolution.
- Purification : Employ gradient flash chromatography or recrystallization to isolate the desired enantiomer.
Data-driven optimization : Compare yields and enantiomeric excess (ee) using polarimetry or chiral HPLC to refine conditions .
Basic: What pharmacological targets are associated with this compound?
Answer:
The compound’s benzoxazine-sulfonyl scaffold suggests activity at:
- Imidazoline binding sites (IBS) : Particularly I₁ and I₂ subtypes, which modulate blood pressure .
- Adrenergic receptors : Alpha₂ receptors, linked to vasodilation and hypotensive effects .
Experimental validation : Perform competitive binding assays using radiolabeled ligands (e.g., [³H]-clonidine for alpha₂ receptors) to quantify affinity .
Advanced: How do structural modifications (e.g., sulfonyl vs. carbonyl groups) affect receptor binding affinity?
Answer:
- Sulfonyl groups : Enhance IBS and alpha₂ receptor affinity due to strong hydrogen-bonding interactions. For example, compound 4h (a sulfonyl derivative) showed higher mean arterial pressure (MAP) reduction in hypertensive rats than non-sulfonylated analogs .
- Methoxy positioning : Para-substitution on the phenylsulfonyl group improves metabolic stability and target engagement.
Methodology : Use structure-activity relationship (SAR) studies paired with molecular docking to map binding pockets .
Basic: What analytical techniques are used to characterize this compound?
Answer:
- Structural elucidation : ¹H/¹³C NMR for backbone confirmation, FT-IR for functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹).
- Purity assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis.
- Mass confirmation : High-resolution mass spectrometry (HRMS) for molecular ion validation .
Advanced: How can crystallography resolve contradictions in proposed molecular conformations?
Answer:
- Single-crystal X-ray diffraction : Resolve ambiguities in stereochemistry or tautomerism. For example, a related benzoxazine derivative’s crystal structure confirmed the Z-configuration of imino groups .
- Density Functional Theory (DFT) : Compare experimental and computational bond lengths/angles to validate conformational stability .
Basic: How is the compound’s stability assessed under physiological conditions?
Answer:
- pH stability : Incubate in buffers (pH 2–9) at 37°C and monitor degradation via HPLC.
- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.
Key finding : Sulfonyl groups generally enhance stability compared to ester analogs .
Advanced: What strategies mitigate discrepancies in biological activity data across studies?
Answer:
- Standardize assays : Use identical cell lines (e.g., CHO-K1 for receptor binding) and animal models (e.g., spontaneously hypertensive rats).
- Control enantiomeric purity : Contradictions in alpha₂ receptor affinity may arise from undetected enantiomer mixtures; employ chiral separation early in testing .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables.
Basic: What in vitro models are suitable for preliminary toxicity screening?
Answer:
- Cell viability assays : Use HEK-293 or HepG2 cells treated with 1–100 µM compound; measure IC₅₀ via MTT assay.
- hERG inhibition : Patch-clamp assays to assess cardiac toxicity risks.
Reference : Related benzoxazines showed low cytotoxicity at therapeutic concentrations .
Advanced: How can computational modeling predict metabolite profiles?
Answer:
- In silico tools : Use software like Schrödinger’s Metabolism Module or GLORY to predict Phase I/II metabolites.
- Validation : Compare predictions with in vitro microsomal studies (human liver microsomes + NADPH).
Case study : Sulfonyl groups are prone to glucuronidation, which can be modeled via docking to UDP-glucuronosyltransferase .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
